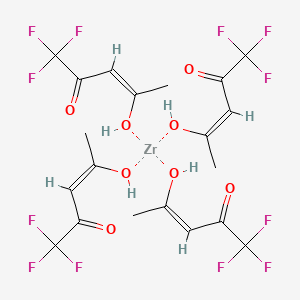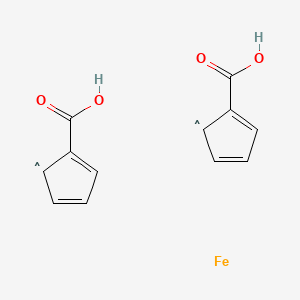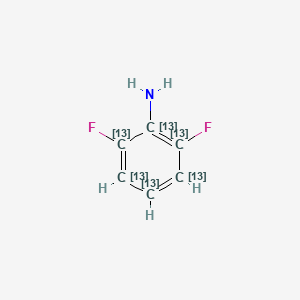
Tris(tetramethylcyclopentadienyl)terbium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(tetramethylcyclopentadienyl)terbium(III) is an organometallic compound with the chemical formula C27H39Tb. It is composed of a terbium ion coordinated with three tetramethylcyclopentadienyl ligands. This compound is notable for its applications in various fields, including catalysis, thin film deposition, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(tetramethylcyclopentadienyl)terbium(III) typically involves the reaction of terbium chloride with tetramethylcyclopentadiene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or sublimation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The use of automated reactors and controlled environments ensures consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(tetramethylcyclopentadienyl)terbium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium oxides.
Substitution: Ligands can be substituted with other cyclopentadienyl derivatives or different ligands.
Complex Formation: It can form complexes with other metal ions or organic molecules
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperatures.
Substitution: Various cyclopentadienyl derivatives or ligands in the presence of a base.
Complex Formation: Organic solvents and coordinating agents
Major Products:
Oxidation: Terbium oxides.
Substitution: New organometallic compounds with different ligands.
Complex Formation: Metal-organic complexes
Wissenschaftliche Forschungsanwendungen
Tris(tetramethylcyclopentadienyl)terbium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and polymerization processes.
Medicine: Investigated for use in targeted drug delivery systems and diagnostic imaging.
Industry: Utilized in thin film deposition for electronic devices, LED manufacturing, and materials science
Wirkmechanismus
The mechanism of action of Tris(tetramethylcyclopentadienyl)terbium(III) involves its ability to coordinate with other molecules and ions. The terbium ion can interact with various substrates, facilitating catalytic reactions. The tetramethylcyclopentadienyl ligands provide stability and enhance the compound’s reactivity. The compound’s luminescent properties are due to the electronic transitions within the terbium ion .
Vergleich Mit ähnlichen Verbindungen
- Tris(tetramethylcyclopentadienyl)europium(III)
- Tris(isopropylcyclopentadienyl)terbium(III)
- Terbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Tris(cyclopentadienyl)terbium(III)
Comparison: Tris(tetramethylcyclopentadienyl)terbium(III) is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other similar compounds. Its luminescent properties and catalytic efficiency make it particularly valuable in applications where these characteristics are essential .
Eigenschaften
Molekularformel |
C27H39Tb |
|---|---|
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
terbium(3+);1,2,3,4-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Tb/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 |
InChI-Schlüssel |
MNDUSBDNOLAQKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C([CH-]1)C)C)C.CC1=C(C(=C([CH-]1)C)C)C.CC1=C(C(=C([CH-]1)C)C)C.[Tb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


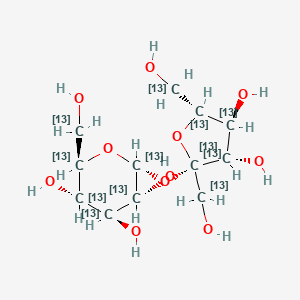



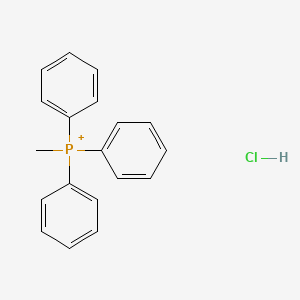
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12061396.png)
